5-methoxy-2-(trifluoromethyl)-1H-indole
Overview
Description
5-Methoxy-2-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Methoxy-2-(trifluoromethyl)benzaldehyde.
Reduction: 5-Methoxy-2-(trifluoromethyl)dihydroindole.
Substitution: 3-Bromo-5-methoxy-2-(trifluoromethyl)-1H-indole.
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methoxy-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Shares the methoxy and trifluoromethyl groups but differs in the core structure.
5-Methoxy-2-(trifluoromethyl)pyridine: Similar functional groups but with a pyridine ring instead of an indole ring.
5-Methoxyquinoline Derivatives: Contain a methoxy group and exhibit similar biological activities
Uniqueness
5-Methoxy-2-(trifluoromethyl)-1H-indole is unique due to its specific indole structure combined with the methoxy and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
5-Methoxy-2-(trifluoromethyl)-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in pharmacology, particularly in cancer treatment.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position of the indole ring. This unique configuration enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
The synthesis of this compound typically involves a multi-step process, often starting from readily available indole precursors. A notable method includes the trifluoromethylation of 5-methoxyindole using various reagents such as trifluoroacetophenone under basic conditions, yielding high purity and yield of the desired product .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can induce cell death in various cancer cell lines through different mechanisms:
- Microtubule Disruption : Similar analogues have been reported to disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance this effect by increasing the compound's interaction with tubulin .
- Methuosis Induction : Certain derivatives can induce methuosis, a form of non-apoptotic cell death characterized by massive vacuolation within cells. This mechanism has been observed in resistant glioblastoma cells, highlighting its potential in overcoming drug resistance .
Table 1: Anticancer Activity of Related Compounds
Compound | Mechanism of Action | IC50 (µM) |
---|---|---|
This compound | Microtubule disruption | Not specified |
Indolyl-pyridinyl-propenone analogue | Methuosis induction | Variable |
6-Methoxy-2-(trifluoromethyl)-1H-indole | Microtubule disruption | Improved potency |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ion Channels : The compound has been identified to inhibit the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which plays a role in pain perception and inflammation.
- Interaction with Tubulin : The trifluoromethyl group enhances binding affinity to tubulin, leading to effective microtubule disruption. This interaction is crucial for its anticancer properties as it prevents proper mitotic spindle formation during cell division .
Case Studies
Several studies have explored the efficacy of related compounds in various cancer models:
- Glioblastoma Resistance : A study demonstrated that certain indolyl derivatives could effectively kill glioblastoma cells resistant to standard therapies by inducing methuosis. The modification at the 5-position with a methoxy group was critical for this activity .
- Breast Cancer Cell Lines : Another investigation into indole derivatives showed promising results against MDA-MB453 and MCF-7 breast cancer cell lines, where compounds exhibited lower IC50 values compared to conventional treatments .
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWUJSUMVAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571680 | |
Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174734-34-0 | |
Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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